3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole

Description

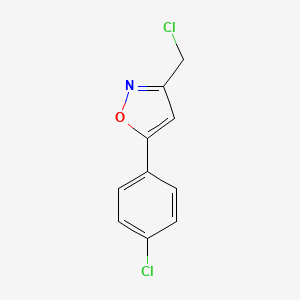

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole (CAS: 5301-02-0) is a halogenated isoxazole derivative with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol . The compound features a chloromethyl group (-CH₂Cl) at position 3 of the isoxazole ring and a 4-chlorophenyl substituent at position 5. Isoxazoles are heterocyclic compounds known for their pharmacological and agrochemical applications, including antifungal, antibacterial, and anticonvulsant activities . The chloromethyl group enhances reactivity, making this compound a versatile intermediate for further chemical modifications, such as nucleophilic substitutions or coupling reactions . Its melting point is reported as 103–105°C, and it is stored at room temperature .

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSRJLOJDZYJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363216 | |

| Record name | 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343374-64-1 | |

| Record name | 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Cycloaddition Reactions: As an isoxazole, it can undergo cycloaddition reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole is a chemical compound belonging to the isoxazole family, known for its applications in scientific research, drug discovery, and industrial product development.

Scientific Research Applications

- Chemistry As a building block, this compound is utilized in the synthesis of complex molecules. The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives. Also, the compound can be oxidized, reduced, or undergo cycloaddition reactions to create complex structures.

- Biology The compound exhibits various biological activities, making it a candidate for drug discovery and development.

- Medicine Isoxazole derivatives have potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. Isoxazole derivatives have demonstrated cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). The mechanism often involves apoptosis induction through caspase activation and modulation of cell cycle progression.

- Industry this compound is used in the development of agrochemicals and other industrial products.

This compound is a heterocyclic compound that has gained attention in medicinal chemistry because of its various biological activities. The mechanism of action involves interaction with specific molecular targets and pathways and can bind to enzymes or receptors, altering their activity and leading to various biological effects.

Anticancer Properties

Isoxazole derivatives, including this compound, have demonstrated anticancer potential. For example, derivatives of isoxazoles have shown cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma), often inducing apoptosis through caspase activation and modulating cell cycle progression.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction via caspase activation |

| 4j (Isoxazole derivative) | A549 | 19.56 | Cell cycle arrest at G2/M phase |

| 4k (Isoxazole derivative) | HT-1080 | TBD | Mitochondrial-mediated apoptosis |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

Table 1: Key Structural and Physical Properties

Structural and Crystallographic Insights

- Steric and Conformational Effects :

- In 4-(4-chlorophenyl)-5-phenylisoxazole, the chlorophenyl and phenyl groups are inclined at 38.32° and 43.91° relative to the isoxazole plane, affecting molecular packing.

- The bond length between C2 and C9 in the target compound (1.359 Å) is longer than in analogs (1.334–1.337 Å), likely due to steric hindrance from the chloromethyl group.

Biological Activity

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C₉H₆ClNO and a molecular weight of 179.6 g/mol. It features a five-membered isoxazole ring with a chloromethyl group at the 3-position and a para-chlorophenyl group at the 5-position. The synthesis typically involves reactions that introduce these substituents into the isoxazole framework, which can be achieved through various methods including:

- Nucleophilic substitution reactions

- Condensation reactions with aldehydes

- Cyclization processes involving hydroxylamine and α,β-unsaturated carbonyl compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, derivatives of isoxazoles have shown significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). The mechanism often involves induction of apoptosis through activation of caspases and modulation of cell cycle progression .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction via caspase activation |

| 4j (Isoxazole derivative) | A549 | 19.56 | Cell cycle arrest at G2/M phase |

| 4k (Isoxazole derivative) | HT-1080 | TBD | Mitochondrial-mediated apoptosis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. Preliminary studies suggest that isoxazoles can inhibit bacterial growth, although specific data for this compound remains limited .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Binding to enzymes or receptors , modulating their activity.

- Inducing oxidative stress , leading to apoptosis in cancer cells.

- Inhibiting DNA replication or protein synthesis pathways .

Case Studies and Research Findings

- Anticancer Evaluation : A study evaluating various isoxazole derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against lung cancer cell lines, with some exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

- Electrochemical Behavior : Research into the electrochemical properties of isoxazoles revealed that certain derivatives can act as effective antioxidants, suggesting potential applications in oxidative stress-related diseases .

- Molecular Docking Studies : Molecular docking simulations indicate that the compound can form stable complexes with target proteins involved in cancer progression, further supporting its role as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole, and what critical parameters influence yield?

- Methodology : The compound is synthesized via a multi-step process involving:

Oxime formation : Reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .

Cyclization : Treating the oxime with ethyl acetoacetate in dichloromethane and triethylamine to generate the isoxazole core .

Chlorination : Using N-chlorosuccinimide (NCS) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group at position 3 .

- Key Parameters : Reaction temperature (60–80°C for cyclization), solvent polarity (dichloromethane enhances cyclization efficiency), and stoichiometric control of NCS to avoid over-chlorination. Yields typically range from 35% to 90% depending on purification methods (e.g., recrystallization from n-hexane/benzene mixtures) .

Q. How is the molecular structure of this compound characterized, and what deviations occur due to substituents?

- Methodology : X-ray crystallography reveals a planar isoxazole ring (bond angles ~105–110°) with the 4-chlorophenyl and chloromethyl groups inclined at 38.3° and 43.9°, respectively, due to steric hindrance .

- Key Observations : The C2-C9 bond (1.359 Å) is elongated compared to non-chlorinated analogs (1.334–1.337 Å), attributed to electron-withdrawing effects of the chlorophenyl group .

Advanced Research Questions

Q. How do structural variations (e.g., halogen position) in this compound derivatives affect enzymatic inhibition?

- Methodology :

- Enzyme Assays : Glutathione reductase (GR) and glutathione S-transferase (GST) inhibition studies using purified human erythrocyte enzymes.

- Key Findings :

- 3-(4-chlorophenyl) isomer : Uncompetitive inhibition of GR (IC₅₀ = 0.059 μM; Kᵢ = 0.011 μM) due to binding to the enzyme-substrate complex .

- 5-(4-chlorophenyl) isomer : Reduced GR inhibition (IC₅₀ ~0.118 μM), highlighting positional sensitivity .

- 3-(4-bromophenyl) analog : Competitive GST inhibition (IC₅₀ = 0.099 μM) via bromine’s enhanced van der Waals interactions .

Q. What experimental strategies resolve contradictions in inhibitory potency between structurally similar analogs?

- Methodology :

Kinetic Analysis : Determine inhibition type (e.g., uncompetitive vs. competitive) via Lineweaver-Burk plots .

Computational Modeling : Compare docking scores (e.g., AutoDock Vina) for analogs in enzyme active sites .

- Case Study : For 3-(4-chlorophenyl) vs. 3-(4-bromophenyl) isoxazoles:

- Bromine’s higher hydrophobicity increases GST binding by ~50% despite similar steric profiles .

- Chlorine’s electronegativity stabilizes GR’s enzyme-substrate complex via dipole interactions .

Q. How can substituent effects on biological activity be systematically evaluated?

- Methodology :

- SAR Studies : Synthesize derivatives with halogen (F, Cl, Br), alkyl, or methoxy groups at positions 3 and 5.

- Biological Screening :

- Antioxidant Activity : DPPH radical scavenging assays (e.g., IC₅₀ = 135 μM for 3-(1-ethylbenzimidazolyl)-5-(4-chlorophenyl)isoxazole) .

- Anticancer Activity : MTT assays on cell lines (e.g., MCF-7 IC₅₀ = 2.63 μM for trifluoromethylated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.